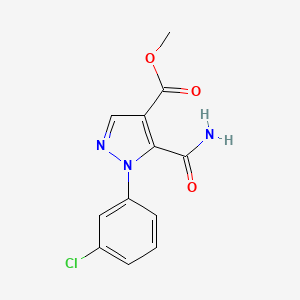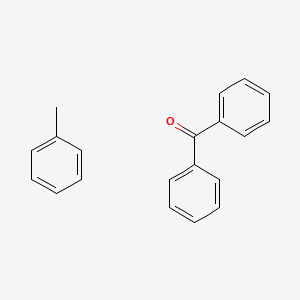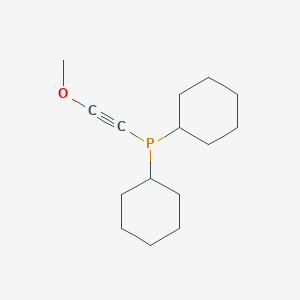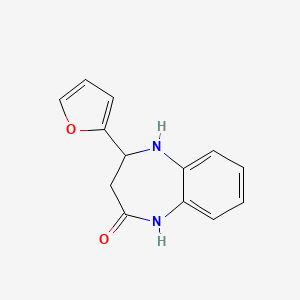![molecular formula C12H19NO2 B14344497 4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one CAS No. 104502-51-4](/img/structure/B14344497.png)
4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one is a heterocyclic organic compound that features a furan ring substituted with a piperidinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one typically involves the reaction of a furan derivative with a piperidine derivative under specific conditions. One common method involves the alkylation of 4,5-dimethylfuran with piperidin-1-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted furan derivatives, alcohols, and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Wirkmechanismus
The mechanism by which 4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one exerts its effects involves its interaction with specific molecular targets. The piperidinylmethyl group can interact with enzymes or receptors, modulating their activity. The furan ring may also participate in electron transfer processes, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethylfuran: Lacks the piperidinylmethyl group, making it less versatile in biological applications.
Piperidin-1-ylmethyl derivatives: These compounds have similar structural features but may differ in their reactivity and applications.
Uniqueness
4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one is unique due to the combination of the furan ring and the piperidinylmethyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
104502-51-4 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
4,5-dimethyl-5-(piperidin-1-ylmethyl)furan-2-one |
InChI |
InChI=1S/C12H19NO2/c1-10-8-11(14)15-12(10,2)9-13-6-4-3-5-7-13/h8H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
UUKOTPYVEHCTOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC1(C)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-{2-[2-(Piperidin-1-YL)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B14344420.png)




![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)






![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
